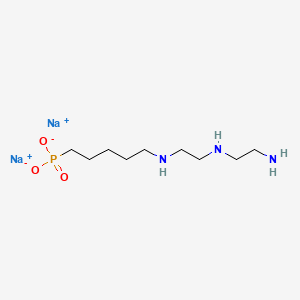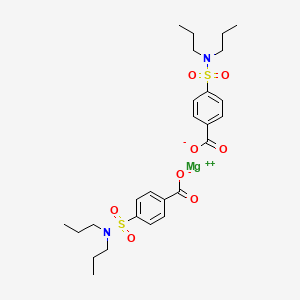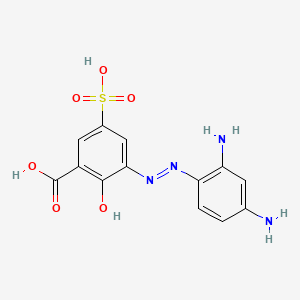
diphenyliodanium;5-methylbenzotriazol-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyliodanium;5-methylbenzotriazol-2-ide is a chemical compound known for its unique structure and properties It is a salt formed from diphenyliodonium and 5-methyl-1H-benzotriazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyliodanium;5-methylbenzotriazol-2-ide typically involves the reaction of diphenyliodonium salts with 5-methyl-1H-benzotriazole. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent quality and yield of the compound. Safety measures are also implemented to handle the reagents and by-products safely .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyliodanium;5-methylbenzotriazol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodonium group to iodide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodosylbenzene derivatives, while reduction can produce iodide salts. Substitution reactions can result in various substituted benzotriazole derivatives .
Wissenschaftliche Forschungsanwendungen
Diphenyliodanium;5-methylbenzotriazol-2-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel pharmaceuticals.
Wirkmechanismus
The mechanism of action of diphenyliodanium;5-methylbenzotriazol-2-ide involves its interaction with molecular targets such as enzymes and receptors. The iodonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyliodonium chloride: Similar in structure but lacks the benzotriazole moiety.
5-Methyl-1H-benzotriazole: Similar in structure but lacks the iodonium group.
Phenyl iodide: Contains the iodine atom but lacks the diphenyl and benzotriazole groups.
Uniqueness
Diphenyliodanium;5-methylbenzotriazol-2-ide is unique due to its combination of the iodonium group and the benzotriazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
94109-75-8 |
|---|---|
Molekularformel |
C19H16IN3 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
diphenyliodanium;5-methylbenzotriazol-2-ide |
InChI |
InChI=1S/C12H10I.C7H6N3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-2-3-6-7(4-5)9-10-8-6/h1-10H;2-4H,1H3/q+1;-1 |
InChI-Schlüssel |
HVLBQUMUOPBMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=N[N-]N=C2C=C1.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



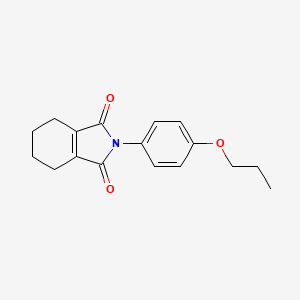


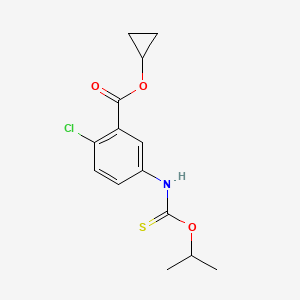

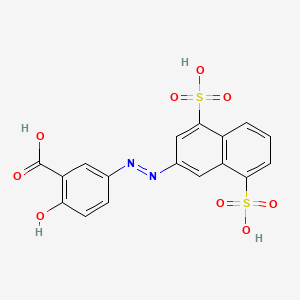
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
